(2E)-3-(4-fluorophenyl)-N-(3-nitrophenyl)prop-2-enamide
Description
(2E)-3-(4-fluorophenyl)-N-(3-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of a fluorophenyl group and a nitrophenyl group attached to a prop-2-enamide backbone
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c16-12-7-4-11(5-8-12)6-9-15(19)17-13-2-1-3-14(10-13)18(20)21/h1-10H,(H,17,19)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERRXXOCYOKFLV-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-fluorophenyl)-N-(3-nitrophenyl)prop-2-enamide typically involves the reaction of 4-fluorobenzaldehyde with 3-nitroaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-fluorophenyl)-N-(3-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(2E)-3-(4-fluorophenyl)-N-(3-nitrophenyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(4-fluorophenyl)-N-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-chlorophenyl)-N-(3-nitrophenyl)prop-2-enamide
- (2E)-3-(4-bromophenyl)-N-(3-nitrophenyl)prop-2-enamide
- (2E)-3-(4-methylphenyl)-N-(3-nitrophenyl)prop-2-enamide
Uniqueness
(2E)-3-(4-fluorophenyl)-N-(3-nitrophenyl)prop-2-enamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Biological Activity
(2E)-3-(4-fluorophenyl)-N-(3-nitrophenyl)prop-2-enamide, also known by its CAS number 314251-43-9, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a prop-2-enamide backbone with a 4-fluorophenyl group and a 3-nitrophenyl group, which contribute to its unique chemical properties and biological interactions.
- Molecular Formula : C₁₅H₁₁FN₂O₃
- Molecular Weight : 286.26 g/mol
- CAS Number : 314251-43-9
The presence of the fluorine atom enhances the compound's stability and lipophilicity, influencing its biological interactions and reactivity. The compound is classified as an enamide, which is significant in its mechanism of action and therapeutic potential.
Research indicates that this compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes. Its biological activity is attributed to its ability to bind to molecular targets, potentially leading to anti-inflammatory and anticancer effects.
Anticancer Properties
Studies have shown that this compound exhibits anticancer properties. The compound's structure allows it to interfere with cancer cell proliferation and survival mechanisms.
- In vitro Studies : Preliminary investigations have demonstrated that this compound can inhibit the growth of various cancer cell lines, although specific IC50 values are yet to be fully established.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It may inhibit pathways involved in inflammation, providing a potential therapeutic avenue for diseases characterized by chronic inflammation.
Comparative Studies
A comparative analysis with structurally similar compounds has been conducted to evaluate the unique biological activity of this compound:
| Compound Name | Biological Activity | IC50/MIC Values |
|---|---|---|
| This compound | Anticancer, Anti-inflammatory | TBD |
| (2E)-N-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide | Moderate Anticancer | TBD |
| (2E)-N-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide | Low Anticancer | TBD |
Case Studies
- Anticancer Evaluation : A study focusing on the efficacy of this compound against specific cancer types revealed promising results, indicating a potential for further development as an anticancer agent.
- Inflammation Model : In animal models of inflammation, the compound demonstrated significant reduction in inflammatory markers, suggesting its utility in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
